
1-Methyl-3-(pyridin-2-yloxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyridin-2-yloxy)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a pyridin-2-yloxy group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(pyridin-2-yloxy)-1H-indole typically involves the reaction of 1-methylindole with a pyridin-2-yloxy halide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(pyridin-2-yloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pyridin-2-yloxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pyridin-2-yloxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
1-Methylindole: Lacks the pyridin-2-yloxy group, making it less versatile in terms of chemical reactivity.
3-(Pyridin-2-yloxy)indole: Similar structure but without the methyl group at the nitrogen atom.
2-Methyl-3-(pyridin-2-yloxy)indole: A positional isomer with different biological and chemical properties.
Uniqueness: 1-Methyl-3-(pyridin-2-yloxy)-1H-indole is unique due to the presence of both the methyl group and the pyridin-2-yloxy group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-methyl-3-pyridin-2-yloxyindole |
InChI |
InChI=1S/C14H12N2O/c1-16-10-13(11-6-2-3-7-12(11)16)17-14-8-4-5-9-15-14/h2-10H,1H3 |
InChI-Schlüssel |
BOJLLRRSENCQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)OC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


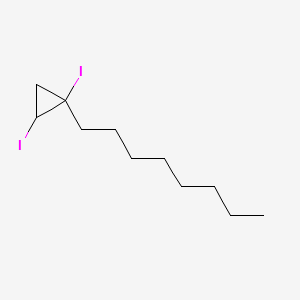
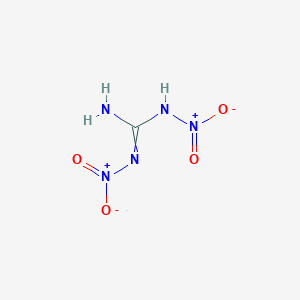
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
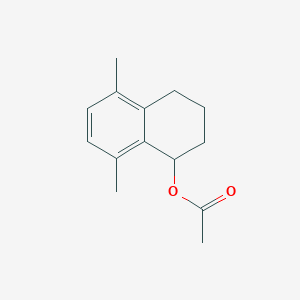
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

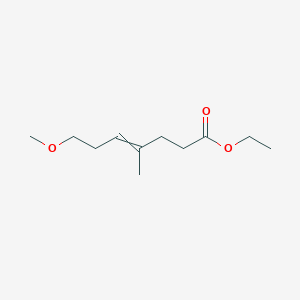
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
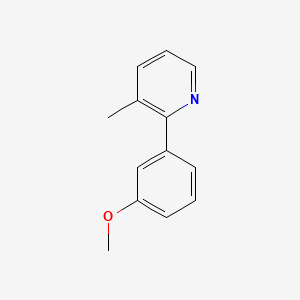
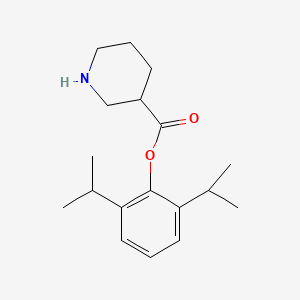
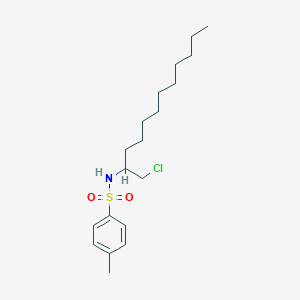
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
